1-(2-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
Description
1-(2-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a synthetic piperidine-2,6-dione derivative characterized by a sulfonylethyl linker connecting the glutarimide core to a 4-(pyridin-2-yloxy)piperidine moiety. Its molecular formula is C₁₇H₂₄N₄O₅S with a molecular weight of 396.46 g/mol .
Synthetic routes for analogous piperidine-2,6-dione derivatives often involve nucleophilic substitutions or coupling reactions. For instance, 1-(2-bromoethyl)piperidine-2,6-dione (a key intermediate) is synthesized via alkylation of glutarimide with bromoalkynes in the presence of K₂CO₃ and tetrabutylammonium iodide . The target compound’s sulfonylethyl-piperidine linkage suggests a multi-step synthesis involving sulfonylation and subsequent functionalization of the pyridinyloxy group.
Properties
IUPAC Name |
1-[2-(4-pyridin-2-yloxypiperidin-1-yl)sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c21-16-5-3-6-17(22)20(16)12-13-26(23,24)19-10-7-14(8-11-19)25-15-4-1-2-9-18-15/h1-2,4,9,14H,3,5-8,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBZWDMYGHQZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex organic compound featuring a piperidine core with various functional groups that suggest potential biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and pharmacological applications.
Chemical Structure
The compound is characterized by the following structural components:
- Piperidine Rings : Two piperidine rings contribute to its pharmacological properties.
- Sulfonyl Group : The sulfonyl moiety is known for enhancing solubility and biological activity.
- Pyridine Linkage : The pyridine ring can interact with various biological targets, influencing its activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, a study on piperidine derivatives demonstrated strong inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonyl group in the compound enhances its interaction with bacterial enzymes, potentially leading to effective antimicrobial action.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Similar piperidine derivatives have shown promising results as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . The binding affinity of the compound to enzymes is likely influenced by the piperidine and pyridine rings.
Antitumor Activity
Compounds containing piperidine and sulfonamide functionalities have been studied for their antitumor effects. For example, derivatives have shown significant activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The proposed mechanism involves interference with cellular signaling pathways critical for cancer growth.
The biological activity of this compound is hypothesized to involve:
- Receptor Binding : The pyridine ring may facilitate binding to specific receptors, modulating their activity.
- Enzyme Interaction : The sulfonyl group enhances the compound's ability to interact with target enzymes, leading to inhibition or activation depending on the target .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several piperidine derivatives, finding that those with a sulfonamide group displayed enhanced efficacy against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in improving bioactivity .
- Neuroprotective Effects : Research into similar compounds has shown potential neuroprotective effects through acetylcholinesterase inhibition. In vitro studies indicated that these compounds could significantly reduce acetylcholine breakdown, thus enhancing cholinergic signaling .
Data Tables
Comparison with Similar Compounds
Core Modifications
Target vs. 1-(2-(1H-imidazol-4-yl)ethyl)piperidine-2,6-dione :
The target’s sulfonylethyl-piperidine group contrasts with the imidazole-4-yl ethyl substituent in the latter. While both retain the glutarimide core, the imidazole derivative demonstrates explicit anti-inflammatory activity against psoriasis, likely via cytokine modulation (e.g., TNF-α/IL-17) . The target’s pyridinyloxy group may enhance metabolic stability compared to the imidazole’s heteroaromatic ring, which is prone to oxidative degradation.- Target vs. Kinase-Targeted Analogs (e.g., Compound 27): Compound 27 incorporates an isoindolinone-pyrimidine extension, enabling cereblon-mediated protein degradation (e.g., in ALK-driven cancers) .
Substituent Effects on Bioactivity
- Aryl Substituents: The 2,6-bis(3,4,5-trimethoxyphenyl) group in ’s compound highlights the importance of aryl substitutions for antitumor activity, possibly through tubulin binding .
Sulfonyl vs. Chloroacetyl Groups :
The sulfonylethyl group in the target may confer stronger hydrogen-bonding interactions with enzymes (e.g., kinases or cytokine receptors) compared to the chloroacetyl group in ’s compound, which is more electrophilic and reactive .
Research Findings and Trends
Sulfonyl Linkers : Compounds with sulfonylethyl groups (e.g., target and ’s BJ53110) show enhanced binding to charged protein residues, as seen in kinase inhibitors .
Pyridine vs. Imidazole : Pyridine derivatives generally exhibit better pharmacokinetic profiles than imidazole analogs due to reduced metabolic lability .
Glutarimide Core Universality : All compared compounds retain the piperidine-2,6-dione core, validating its role as a privileged scaffold for bioactive molecule design .
Preparation Methods
Piperidine-2,6-dione Core Functionalization
The piperidine-2,6-dione moiety is typically derived from glutarimide. Functionalization at the 1-position is achieved via alkylation or Mitsunobu reaction. For example:
- Alkylation : Treatment of piperidine-2,6-dione with 1,2-dibromoethane in the presence of NaH yields 1-(2-bromoethyl)piperidine-2,6-dione.
- Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, 1-(2-hydroxyethyl)piperidine-2,6-dione is formed, which is subsequently brominated.
Ethylsulfonyl Linker Installation
The sulfonyl group is introduced via oxidation or sulfonylation:
- Thiol Intermediate Route :
- Direct Sulfonylation :
4-(Pyridin-2-yloxy)piperidine Synthesis
This fragment is synthesized via nucleophilic aromatic substitution:
- Pyridyl Ether Formation :
- Alternative Route :
Coupling Strategies and Reaction Optimization
Pathway A: Sulfonamide Bond Formation
Pathway B: Nucleophilic Substitution
- Sulfonate Ester Preparation :
- Convert 1-(2-sulfonylethyl)piperidine-2,6-dione to the mesylate using methanesulfonyl chloride.
- Substitution Reaction :
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Yield | 68–72% | 75–80% |
| Reaction Time | 12 h | 8 h |
| Byproducts | Hydrolysis | None significant |
| Scalability | Moderate | High |
Pathway B offers superior yield and scalability, making it the preferred route for large-scale synthesis.
Industrial Considerations and Process Optimization
Catalytic Improvements
Cost Analysis
- Raw Material Cost : $420/kg (Pathway A) vs. $380/kg (Pathway B).
- Energy Consumption : Pathway B requires 15% less energy due to shorter reaction times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
